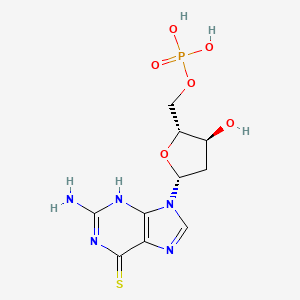
6-Thio-2'-deoxyguanosine-5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thio-2’-deoxyguanosine-5’-monophosphate is a nucleoside analogue that incorporates a sulfur atom into the guanine base. This compound is a substrate for telomerase and is incorporated into newly synthesized telomeres. It has shown significant potential in scientific research, particularly in the fields of cancer therapy and telomere biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thio-2’-deoxyguanosine-5’-monophosphate typically involves the modification of 2’-deoxyguanosineThis can be achieved through various chemical reactions, including thiolation reactions using sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for 6-Thio-2’-deoxyguanosine-5’-monophosphate are not widely documented. the synthesis likely involves large-scale chemical reactions similar to those used in laboratory settings, with optimizations for yield and purity. These methods would include stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Thio-2’-deoxyguanosine-5’-monophosphate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify its oxidation state.
Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification .
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be used for further research or therapeutic applications .
Applications De Recherche Scientifique
6-Thio-2’-deoxyguanosine-5’-monophosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its role in telomere biology and its effects on telomerase activity.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce telomere dysfunction and selectively kill cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting telomerase-positive cancers
Mécanisme D'action
The primary mechanism of action of 6-Thio-2’-deoxyguanosine-5’-monophosphate involves its incorporation into telomeres by telomerase. This incorporation leads to telomere dysfunction, resulting in telomere uncapping and subsequent cell death in telomerase-positive cancer cells. The compound induces DNA damage specifically at telomeres, triggering apoptosis and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine: A natural nucleoside that lacks the sulfur modification.
6-Thioguanine: Another sulfur-containing nucleoside analogue used in cancer therapy.
Imetelstat: A telomerase inhibitor that targets telomerase activity but does not incorporate into telomeres
Uniqueness
6-Thio-2’-deoxyguanosine-5’-monophosphate is unique due to its specific incorporation into telomeres by telomerase, leading to targeted telomere dysfunction. This selective mechanism makes it a promising candidate for cancer therapy, particularly for telomerase-positive cancers .
Propriétés
Formule moléculaire |
C10H14N5O6PS |
|---|---|
Poids moléculaire |
363.29 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23)/t4-,5+,6+/m0/s1 |
Clé InChI |
YIPMDIYPXBPBNC-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)


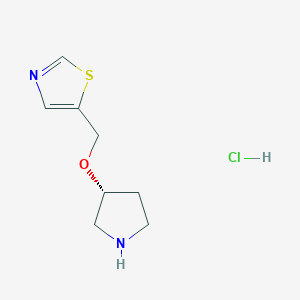
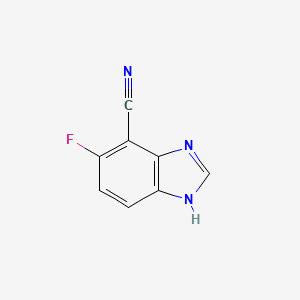

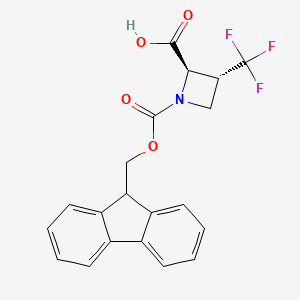

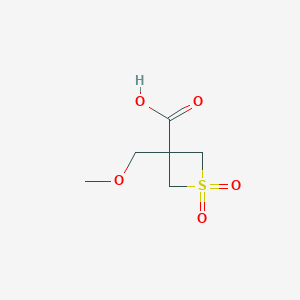
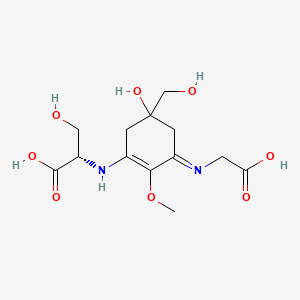

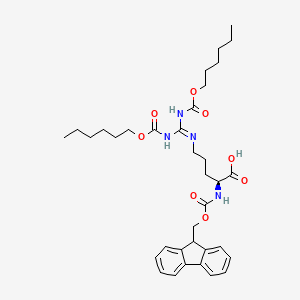
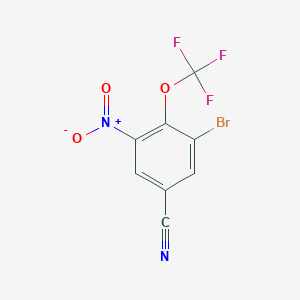
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
